1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol
Description
Systematic Nomenclature and Structural Classification
The systematic IUPAC name 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol delineates its molecular architecture with precision. The root structure comprises a benzene ring substituted with a methoxy group (–OCH₃) at the 2-position , directly bonded to a two-carbon ethanolamine backbone. The first carbon of this backbone bears a hydroxyl group (–OH), while the second carbon is functionalized with a methylamino group (–NHCH₃). This configuration places the compound within the phenylethanolamine subclass, a group of β-hydroxyphenethylamine derivatives known for their adrenergic activity.
Structurally, the molecule exhibits chirality at the β-carbon (C2) due to the presence of four distinct substituents: the aromatic ring, hydroxyl group, methylamino group, and hydrogen atom. This stereochemical complexity is reminiscent of ephedrine alkaloids, which are renowned for their enantiomer-dependent pharmacological effects. The molecular formula C₁₀H₁₅NO₂ and a calculated molecular weight of 181.23 g/mol align it closely with proto-typical sympathomimetic amines, though its log P value (estimated ~1.13) suggests moderate lipophilicity, intermediate between polar catecholamines like norepinephrine and highly lipophilic amphetamines.
Structural Analogues in Phenylethanolamine and Methylephedrine Families
The structural landscape of 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol intersects with two major families: phenylethanolamines and methylephedrines . A comparative analysis reveals key distinctions:
The ortho-methoxy substitution in 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol distinguishes it from ephedrine derivatives, which typically feature para-hydroxyl or meta-hydroxyl groups critical for adrenergic receptor binding. This positional isomerism likely alters its affinity for α- and β-adrenergic receptors, as demonstrated in studies where ortho-substituted phenethylamines exhibited reduced cardiovascular effects compared to para-substituted analogues. Furthermore, the absence of a methyl group at C1 (a hallmark of ephedrine) simplifies its stereochemistry while retaining the methylamino moiety essential for resisting enzymatic degradation.
Historical Evolution in Sympathomimetic Amine Research
The discovery of 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol is rooted in mid-20th century efforts to optimize the pharmacokinetic profiles of naturally occurring alkaloids. Early work on Ephedra species (e.g., Ephedra sinica) identified ephedrine and pseudoephedrine as prototypical sympathomimetics, spurring synthetic campaigns to modify their core structures. The introduction of methoxy groups emerged as a strategy to enhance metabolic stability, as seen in the development of O-methylephedrine , a chiral auxiliary used in asymmetric synthesis.
By the 1980s, systematic substitution of the phenylethanolamine scaffold had revealed that ortho-methoxy derivatives, unlike their para-hydroxylated counterparts, exhibited attenuated pressor effects while retaining central nervous system activity. This finding aligned with broader trends in medicinal chemistry, wherein electron-donating substituents at the ortho position were shown to modulate adrenergic receptor subtype selectivity. The synthesis of 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol likely arose from these investigations, though its pharmacological characterization remains less documented compared to clinically used analogues like phenylephrine or metaraminol.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-(methylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-9(12)8-5-3-4-6-10(8)13-2/h3-6,9,11-12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPKPGKZACIOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzaldehyde.
Reductive Amination: The 2-methoxybenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then hydroxylated to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products
Oxidation: Produces 1-(2-methoxyphenyl)-2-(methylamino)ethanone.
Reduction: Produces 1-(2-methoxyphenyl)-2-(methylamino)ethane.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, potentially affecting neurotransmission and metabolic processes.
Comparison with Similar Compounds
Substituted Phenylpropanones (Methoxymethcathinones)
Example: 2-Methoxymethcathinone (1-(2-methoxyphenyl)-2-(methylamino)propan-1-one)
- Structural Difference : Ketone (propan-1-one) vs. alcohol (ethan-1-ol) group.
- Functional Impact: The ketone in methoxymethcathinones enhances metabolic instability compared to the alcohol group in the target compound, which may improve bioavailability . Mass spectrometry data show distinct fragmentation patterns: methoxymethcathinones produce ions at m/z 160.0757 (C10H10NO+), whereas ethanol derivatives like the target compound may undergo dehydration or amine-related fragmentation .
Indole-Containing Analogs
Example: 1-(1H-Indol-3-yl)-2-(methylamino)ethanol
- Structural Difference : Indole ring replaces the 2-methoxyphenyl group.
- Functional Impact :
- Indole derivatives often exhibit high affinity for serotonin receptors (e.g., 5-HT6). The target compound’s methoxyphenyl group may reduce 5-HT6 binding but improve selectivity for adrenergic or dopaminergic receptors .
- Indole analogs like PUC-10 (a 5-HT6 antagonist) have higher molecular weights (>500 g/mol) and poorer water solubility compared to the target compound (MW ~195 g/mol), suggesting better CNS penetration for the latter .
Fluorinated and Benzyloxy-Substituted Derivatives
Examples :
- 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- (R)-1-(3-(Benzyloxy)phenyl)-2-(methylamino)ethan-1-ol
- Structural Differences : Fluorine or benzyloxy substituents vs. methoxy group.
- Functional Impact: Fluorination increases electronegativity, enhancing metabolic stability and altering pharmacokinetics. For instance, the fluorinated analog’s hydrochloride salt improves solubility for parenteral formulations .
Piperazine-Containing Analogs
Example: 1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol
- Structural Difference: Piperazine ring replaces the methylamino group.
- Functional Impact: Piperazine derivatives show enhanced analgesic activity (e.g., surpassing acetylsalicylic acid in potency) due to improved receptor interactions. The target compound’s simpler methylamino group may reduce analgesia but minimize off-target effects . Piperazine-containing compounds often exhibit higher logP values, increasing lipophilicity and tissue distribution .
Physicochemical and Pharmacological Data Comparison
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Receptor Affinity/Activity | Solubility |
|---|---|---|---|---|
| 1-(2-Methoxyphenyl)-2-(methylamino)ethan-1-ol | ~195 | Methoxyphenyl, methylamino | Adrenergic/Dopaminergic modulation | Moderate (ethanol) |
| 2-Methoxymethcathinone | 207 | Methoxyphenyl, ketone | Stimulant (cathinone analog) | Low (ketone) |
| PUC-10 (5-HT6 antagonist) | 541.66 | Naphthalenesulfonyl, piperazine | 5-HT6 (IC50 = 32 nM) | Poor (nonpolar) |
| 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol | 213 (HCl salt) | Fluorophenyl | Adrenergic agonist | High (hydrochloride) |
Biological Activity
1-(2-Methoxyphenyl)-2-(methylamino)ethan-1-ol, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various phenethylamine derivatives. While specific data on 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol is limited, related compounds have shown significant antibacterial and antifungal activities.
| Compound | Target Organisms | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0048 |
| Compound B | E. coli | 0.0195 |
| Compound C | C. albicans | 0.039 |
Case Study : A study examining a series of alkaloids found that derivatives with methoxy groups exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . This suggests that the methoxy group in 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol may contribute positively to its antimicrobial efficacy.
Anticancer Activity
The anticancer potential of phenethylamine derivatives has been investigated, particularly their ability to induce apoptosis and inhibit cell proliferation.
Mechanism of Action :
- Cell Cycle Arrest : Compounds similar to 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol have been shown to induce G2/M phase arrest in cancer cells, limiting their ability to divide .
- Apoptosis Induction : Studies indicate that such compounds can increase apoptotic cell populations significantly after treatment .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 | 0.5 | G2/M Arrest, Apoptosis |
| HeLa | 0.8 | Apoptosis |
Case Study : In a study of diaryl derivatives, a compound structurally similar to 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol was found to inhibit melanoma cell migration and promote apoptosis through modulation of the NF-κB signaling pathway . This indicates potential therapeutic applications in cancer treatment.
Neuropharmacological Activity
The structural attributes of 1-(2-methoxyphenyl)-2-(methylamino)ethan-1-ol suggest it may interact with neurotransmitter systems.
Potential Effects :
- Dopaminergic Activity : Compounds with similar structures have been studied for their effects on dopamine receptors, which are crucial in mood regulation and cognition.
- Serotonergic Activity : Some derivatives have shown affinity for serotonin receptors, indicating potential uses in treating mood disorders.
Q & A
Basic Question
- ¹H/¹³C NMR : Assigns methoxy (δ 3.2–3.8 ppm), methylamino (δ 2.1–2.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
- IR spectroscopy : Identifies hydroxyl (2957 cm⁻¹) and aromatic C=C (1494 cm⁻¹) stretches .
- LC-MS : Confirms molecular ion ([M+H]⁺ at m/z 196.1) and detects byproducts (e.g., oxidation products at m/z 210) .
How should researchers resolve contradictions in reported yields (e.g., 120% in borane reactions)?
Advanced Question
Anomalous yields (e.g., 120% ) arise from:
- Residual solvents : Incomplete drying artificially inflates mass.
- Side reactions : Over-reduction or borane adduct formation.
Methodological solutions : - Use Karl Fischer titration to verify solvent removal.
- Monitor reactions with TLC/LC-MS to identify side products .
What biological targets are hypothesized for this compound?
Basic Question
Structural analogs interact with:
- TAAR1 receptors : Modulate dopamine and serotonin pathways via trace amine-associated receptors .
- VMAT2 : Inhibition alters monoamine storage in synaptic vesicles.
Experimental validation : Radioligand binding assays (e.g., [³H]-TAAR1 displacement) and in vivo rodent models assess activity .
How can hygroscopicity and stability challenges be mitigated?
Advanced Question
- Storage : Under argon at -20°C with silica gel desiccants .
- Lyophilization : Freeze-drying improves long-term stability for biological testing .
- Purity monitoring : Quarterly HPLC analysis detects degradation (e.g., methoxy group hydrolysis) .
How does the ortho-methoxy group influence reactivity?
Basic Question
- Steric hindrance : Directs electrophilic substitution to the meta position.
- Hydrogen bonding : Lowers logP (enhanced hydrophilicity) compared to para-substituted analogs .
- Oxidation resistance : Slows benzylic alcohol oxidation by 20–30% vs. para-methoxy derivatives .
What computational methods predict metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
